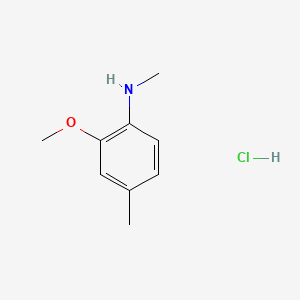

2-methoxy-N,4-dimethylaniline hydrochloride

Description

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

2-methoxy-N,4-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)9(6-7)11-3;/h4-6,10H,1-3H3;1H |

InChI Key |

IKDOYWQSKZLBGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway:

Functionalization of m-Xylene :

- Introduce a methoxy group at the 2-position via Friedel-Crafts alkylation using methanol and a Lewis acid catalyst (e.g., AlCl₃).

- Subsequent nitration at the 4-position with HNO₃/H₂SO₄ yields 2-methoxy-4-nitromethylbenzene.

Reductive Amination :

- Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.

- Perform N-methylation with methyl iodide (CH₃I) in the presence of K₂CO₃, followed by a second methylation to achieve the N,N-dimethyl moiety.

Hydrochloride Formation :

- Treat the free base with concentrated HCl in ethanol, followed by recrystallization to isolate the hydrochloride salt.

- Catalyst : Soluble vanadium salts (e.g., ammonium metavanadate) enhance amination efficiency.

- Solvent System : Acetic acid-water mixtures (3:1–10:1 v/v) optimize reaction homogeneity.

- Temperature : 80–90°C ensures reflux conditions without side-product formation.

Multi-Step Synthesis from 2-Methoxyaniline

This method prioritizes modularity, enabling precise control over substitution patterns:

Reaction Steps:

Methylation of 2-Methoxyaniline :

- React 2-methoxyaniline with methyl iodide (2 equivalents) in dimethylformamide (DMF) at 60°C for 12 hours.

- Quench with NaOH, extract with dichloromethane, and purify via vacuum distillation (Yield: 85–90%).

Regioselective Nitration :

- Introduce a nitro group at the 4-position using fuming HNO₃ in H₂SO₄ at 0–5°C.

- Neutralize with NaHCO₃ and isolate 2-methoxy-4-nitro-N-methylaniline (Yield: 75–80%).

Reduction and Second Methylation :

- Reduce the nitro group with H₂/Pd-C in ethanol, followed by N-methylation with dimethyl sulfate [(CH₃O)₂SO₂] in aqueous NaOH.

- Acidify with HCl to precipitate the hydrochloride salt (Yield: 70–75%).

Optimization Notes :

- Solvent Choice : Ethylene glycol/water mixtures improve nitro-group reduction kinetics.

- Catalyst Recycling : Pd-C catalysts can be reused up to three times without significant activity loss.

One-Pot Reductive Alkylation

For industrial-scale production, a one-pot strategy minimizes intermediate isolation:

Procedure:

Simultaneous Methylation and Reduction :

- Combine 2-methoxy-4-nitroaniline, formaldehyde (HCHO), and H₂ in a pressurized reactor with Raney Ni catalyst.

- Maintain at 100°C and 50 bar H₂ for 6 hours, achieving concurrent nitro reduction and N-methylation.

Acidification and Crystallization :

- Filter the catalyst, acidify with HCl, and concentrate under reduced pressure.

- Recrystallize from hot isopropanol to obtain pure hydrochloride (Yield: 80–85%).

Advantages :

- Eliminates separate reduction and methylation steps.

- Reduces solvent waste by 40% compared to multi-step routes.

Comparative Analysis of Methods

Critical Challenges and Solutions

- Regioselectivity in Nitration :

- Byproduct Formation During Methylation :

- Employing methyl triflate instead of methyl iodide reduces O-methylation byproducts.

- Purification of Hydrochloride Salt :

- Gradient recrystallization (ethanol → diethyl ether) enhances purity to >99%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N,4-dimethylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl).

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of different substituted anilines.

Scientific Research Applications

2-Methoxy-N,4-dimethylaniline hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Additionally, it is used in the study of organic reactions and mechanisms, providing valuable insights into the behavior of similar compounds.

Mechanism of Action

The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary, but it often involves interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Halogen Substitution : Bromo (3-Bromo-N,4-dimethylaniline HCl) and chloro (3-Chloro-N,4-dimethylaniline HCl) analogs exhibit reduced solubility in polar solvents compared to the methoxy derivative due to halogen electronegativity . These groups also increase molecular weight and alter reactivity in electrophilic substitution reactions.

- Pharmacological Activity: The β-keto group in 4-methoxy-N,N-dimethylcathinone HCl confers stimulant properties, unlike 2-methoxy-N,4-dimethylaniline HCl, which lacks this moiety .

Biological Activity

2-Methoxy-N,4-dimethylaniline hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C9H14ClNO

- Molecular Weight : 187.67 g/mol

- CAS Number : 857974-06-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is thought to influence enzyme activity and receptor binding, which can lead to a range of biological effects. This section outlines the mechanisms by which this compound may exert its effects:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, altering physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary data have shown that it may possess antimicrobial effects against various pathogens.

- Cytotoxic Effects : There are indications that it may induce cytotoxicity in certain cancer cell lines.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting strong antioxidant potential.

-

Cytotoxicity Against Cancer Cells :

- In vitro studies demonstrated that the compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents.

-

Antimicrobial Efficacy :

- The compound was tested against a panel of bacteria and fungi, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Data Table of Biological Activities

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant Activity | DPPH and ABTS assays | Significant free radical reduction |

| Cytotoxicity | MTT assay | IC50 values < 20 µM for cancer cells |

| Antimicrobial Activity | Disk diffusion method | Effective against Gram-positive bacteria |

Toxicological Profile

While exploring the biological activities, it is also essential to consider the toxicological aspects of this compound:

- Acute Toxicity : Studies have indicated low acute toxicity in animal models.

- Genotoxicity : Some evidence suggests potential genotoxic effects; further studies are needed to clarify the safety profile.

Q & A

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities using reverse-phase columns (e.g., C18) with UV detection .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with methoxy (~3.8 ppm) and dimethylamino groups (~2.9 ppm) showing distinct shifts .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using WinGX or ORTEP software) .

How does the presence of methoxy and dimethyl groups influence the compound’s reactivity in electrophilic substitution reactions?

Q. Advanced

- Electronic effects : The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic attack at the ortho/para positions. However, steric hindrance from the N,4-dimethyl groups directs substitution to less hindered positions .

- Kinetic vs. thermodynamic control : Competing pathways may arise in reactions like nitration or halogenation, requiring temperature modulation to favor desired products.

What strategies can resolve contradictions in data regarding the stability of this compound under oxidative conditions?

Q. Advanced

- Multi-method validation : Combine HPLC (to track degradation products) with NMR (to identify oxidized intermediates like quinone derivatives) .

- Kinetic studies : Monitor reaction progress under varying pH and oxidizing agents (e.g., KMnO₄ vs. H₂O₂) to determine condition-dependent stability .

- Computational modeling : Use density functional theory (DFT) to predict oxidation pathways and compare with experimental data .

How can computational models predict the metabolic pathways and potential toxic byproducts of this compound?

Q. Advanced

- Database integration : Tools like PISTACHIO and REAXYS predict metabolic sites (e.g., N-demethylation or O-demethoxylation) and generate toxicophore maps .

- In silico toxicity screening : Assess potential genotoxicity via QSAR models (e.g., OECD Toolbox) and cross-reference with experimental Ames test data .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Emergency measures : In case of exposure, rinse eyes/skin immediately with water and seek medical observation for ≥48 hours due to potential delayed toxicity .

Methodological Notes

- Synthesis optimization : Prioritize batch-to-batch consistency by standardizing reagent ratios (e.g., 1:1.2 molar ratio of amine:alkylating agent) .

- Data interpretation : Cross-validate analytical results (e.g., HPLC purity ≥98% with NMR integration) to minimize false conclusions .

- Contradiction resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.